4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine

Catalog No.
S2712353
CAS No.
69603-59-4
M.F
C16H20N2S
M. Wt
272.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine

CAS Number

69603-59-4

Product Name

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine

IUPAC Name

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine

Molecular Formula

C16H20N2S

Molecular Weight

272.41

InChI

InChI=1S/C16H20N2S/c1(3-15-5-9-17-10-6-15)13-19-14-2-4-16-7-11-18-12-8-16/h5-12H,1-4,13-14H2

InChI Key

GQBBLTFGXASNEX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CCCSCCCC2=CC=NC=C2

Solubility

not available

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine is a complex organic compound characterized by its unique structure that incorporates both pyridine and sulfanyl functional groups. Its molecular formula is C16H20N2SC_{16}H_{20}N_{2}S with a molecular weight of approximately 272.42 g/mol . The compound features a central pyridine ring substituted with a propyl chain that is further connected to a sulfanyl group, which itself is linked to another pyridine moiety. This structural arrangement provides potential for diverse chemical reactivity and biological activity.

The chemical behavior of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine can be influenced by the presence of the pyridine rings and the sulfanyl group. Pyridines generally undergo nucleophilic substitution reactions, particularly at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom . The sulfanyl group can participate in various reactions, such as oxidation to sulfoxides or sulfones, and can also engage in nucleophilic attacks, making this compound versatile in synthetic organic chemistry.

The synthesis of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine can be achieved through several methods:

  • Multi-component Reactions: Utilizing a combination of aldehydes, amines, and thiols under catalysis can yield polysubstituted pyridines effectively.
  • Catalyst-Mediated Synthesis: Various zeolite catalysts have been employed in the condensation reactions necessary to form pyridine derivatives .
  • Wittig Reaction: A sequence involving phosphonium ylides can be utilized to construct complex pyridine structures from simpler precursors .

These methods highlight the versatility in synthesizing substituted pyridines and their derivatives.

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine has potential applications in several fields:

  • Pharmaceutical Industry: Due to its structural similarity to biologically active compounds, it may serve as a lead compound in drug discovery.
  • Material Science: The compound could be explored for its properties in developing new materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Similar pyridine derivatives have been used in agrochemicals; thus, this compound might also exhibit useful properties in pest control or plant growth regulation.

Interaction studies involving 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine could reveal insights into its mechanism of action within biological systems. Investigating its binding affinity with various proteins or enzymes could help understand its potential therapeutic applications. Additionally, studying its interactions with other small molecules may provide information on synergistic effects or antagonistic properties when used in combination therapies.

Several compounds share structural similarities with 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
4-(3-Phenylpropyl)pyridineStructureContains a phenyl group instead of a sulfanyl group
3-Pyridin-4-yl-propionic acid-Exhibits carboxylic acid functionality
2-Pyridinemethanethiol-Features a thiol group instead of sulfanyl

The uniqueness of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine lies in its dual incorporation of sulfur and nitrogen heteroatoms within the same molecular framework, potentially leading to distinct reactivity and biological profiles compared to these similar compounds.

XLogP3

3.4

Dates

Modify: 2023-07-22

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